molecular formula C12H22N2 B1426864 N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine CAS No. 1339505-47-3

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine

Cat. No.: B1426864
CAS No.: 1339505-47-3
M. Wt: 194.32 g/mol
InChI Key: YOHYTEUXRDRFFM-UHFFFAOYSA-N
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Description

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine is a versatile small molecule scaffold with a unique spirocyclic structure. This compound is characterized by its azaspiro core, which is a bicyclic system containing a nitrogen atom. The presence of the cyclopropanamine moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine typically involves the following steps:

    Formation of the Azaspiro Core: The azaspiro core can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.

    Introduction of the Cyclopropanamine Moiety: The cyclopropanamine group is introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a secondary amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropanamine moiety, where the cyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine involves its interaction with specific molecular targets. The azaspiro core and cyclopropanamine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine: Unique due to its spirocyclic structure and cyclopropanamine moiety.

    N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylpyrrolidine: Similar azaspiro core but with a pyrrolidine group instead of cyclopropanamine.

    N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylpiperidine: Contains a piperidine group, offering different reactivity and biological activity.

Uniqueness

This compound stands out due to its combination of the azaspiro core and cyclopropanamine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-ylmethyl)-N-methylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-14(11-2-3-11)9-10-8-12(10)4-6-13-7-5-12/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYTEUXRDRFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC12CCNCC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 2
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 3
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 4
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine
Reactant of Route 6
N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine

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